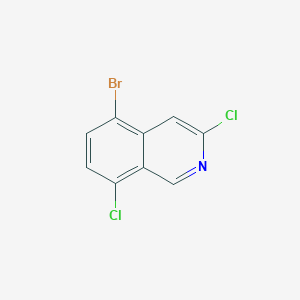
Isoquinoline, 5-bromo-3,8-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, 5-bromo-3,8-dichloro- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a bromine atom at the 5th position and chlorine atoms at the 3rd and 8th positions on the isoquinoline ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline, 5-bromo-3,8-dichloro- typically involves the bromination and chlorination of isoquinoline. One common method for bromination is the use of N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid. The reaction is carried out at low temperatures to control the addition of bromine to the desired position on the isoquinoline ring .
For chlorination, reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used. The reaction conditions often involve heating the isoquinoline derivative with the chlorinating agent to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of isoquinoline derivatives, including 5-bromo-3,8-dichloro-isoquinoline, often employs continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. These methods can involve the use of automated systems to add reagents and control temperature and pressure, ensuring consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline, 5-bromo-3,8-dichloro- can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the isoquinoline ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under acidic conditions.
Thionyl Chloride (SOCl2): Used for chlorination, often requiring heating.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.
Applications De Recherche Scientifique
Isoquinoline, 5-bromo-3,8-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of isoquinoline, 5-bromo-3,8-dichloro- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and chlorine atoms can influence its binding affinity and specificity for these targets, potentially enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoisoquinoline: A similar compound with a bromine atom at the 5th position but without chlorine atoms.
3,8-Dichloroisoquinoline: A compound with chlorine atoms at the 3rd and 8th positions but without a bromine atom.
Uniqueness
Isoquinoline, 5-bromo-3,8-dichloro- is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H4BrCl2N |
|---|---|
Poids moléculaire |
276.94 g/mol |
Nom IUPAC |
5-bromo-3,8-dichloroisoquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H |
Clé InChI |
IVVDTDZTRVEJBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=C(N=CC2=C1Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


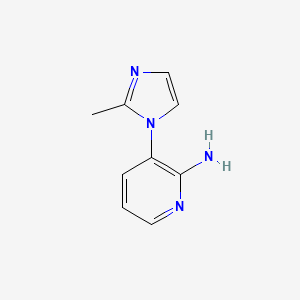
![3-[(Ethylsulfonyl)methyl]cyclobutanol](/img/structure/B13920923.png)
![N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13920926.png)
![(1-Benzyl-7-chloro-5-iodo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B13920940.png)
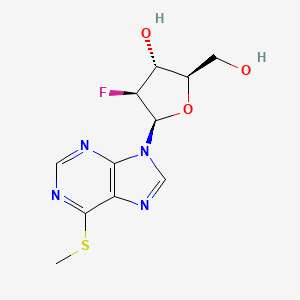

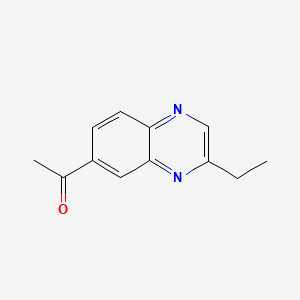
![7,7-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,8-dihydropyrano[4,3-b]pyridine](/img/structure/B13920954.png)
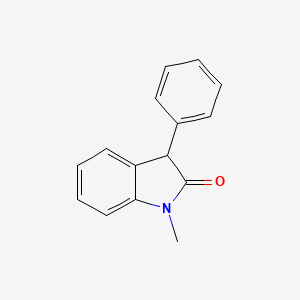


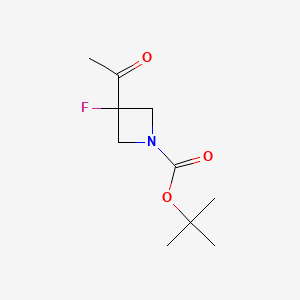
![tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13920973.png)

